molecular formula C8H7ClFNO3S B13352263 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride CAS No. 25300-04-3

4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride

Cat. No.: B13352263
CAS No.: 25300-04-3
M. Wt: 251.66 g/mol
InChI Key: AWTMVPSESBZTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride is a chemical compound known for its unique properties and applications in various fields. It is a crystalline solid that is stable under normal conditions and is used as a reagent in organic synthesis, particularly in the formation of fluorosulfates and sulfamoyl fluorides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride typically involves the reaction of 4-(Acetylamino)-3-chlorobenzenesulfonyl chloride with a fluoride source. The reaction is carried out under mild conditions, often at room temperature, using solvents like tetrahydrofuran (THF) and bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . The reaction mixture is then purified using silica gel flash chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride is unique due to the presence of both the acetylamino and chlorobenzenesulfonyl groups, which confer specific reactivity and selectivity in its chemical reactions. This makes it a valuable reagent in organic synthesis and a useful tool in various scientific research applications .

Properties

CAS No.

25300-04-3

Molecular Formula

C8H7ClFNO3S

Molecular Weight

251.66 g/mol

IUPAC Name

4-acetamido-3-chlorobenzenesulfonyl fluoride

InChI

InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)

InChI Key

AWTMVPSESBZTGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.